1-(Carbamoylamino)cyclohexane-1-carboxylic acid

説明

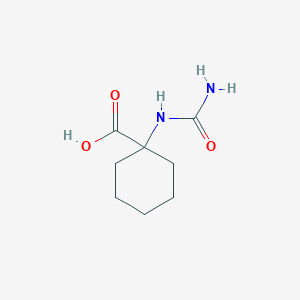

Structure

3D Structure

特性

IUPAC Name |

1-(carbamoylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-7(13)10-8(6(11)12)4-2-1-3-5-8/h1-5H2,(H,11,12)(H3,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGQBLGGEAPHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Carbamoylamino)cyclohexane-1-carboxylic Acid Derivatives: From Biocatalytic Substrates to Spirohydantoin Scaffolds

Executive Summary

This technical guide analyzes the biological activity, chemical stability, and pharmacological utility of 1-(carbamoylamino)cyclohexane-1-carboxylic acid (often referred to as N-carbamoyl-1-aminocyclohexanecarboxylic acid or NC-Achc). While often overshadowed by its cyclized derivative (cyclohexanespiro-5'-hydantoin) and its parent amine (1-aminocyclohexanecarboxylic acid/Achc), this molecule occupies a critical junction in chemical biology.

It serves three distinct roles:

-

Biocatalytic Substrate: A specific ligand for N-carbamoyl-amino acid amidohydrolases (carbamoylases) in the industrial production of non-proteinogenic amino acids.

-

Pharmacophore Precursor: The open-chain metabolic precursor to spirohydantoins, a class of potent Aldose Reductase Inhibitors (ARIs) and p300/CBP Histone Acetyltransferase inhibitors.

-

Peptidomimetic Scaffold: A rigid, gem-disubstituted amino acid used to induce specific secondary structures (

-helices,

Structural Basis & Chemical Logic

The Gem-Disubstituted Constraint

The core structure features a cyclohexane ring substituted at the C1 position with both a carboxylic acid and a carbamoyl (urea) group. This gem-disubstitution creates significant steric bulk, restricting rotation around the

-

Thorpe-Ingold Effect: The compression of the internal bond angle of the cyclohexane ring forces the external substituents (carbamoyl and carboxyl) closer together. This proximity favors:

-

Rapid Cyclization: Under acidic conditions or thermal stress, the molecule spontaneously cyclizes to form cyclohexanespiro-5'-hydantoin .

-

Conformational Locking: When incorporated into peptides, it stabilizes specific turn geometries, reducing the entropic penalty of receptor binding.

-

The Equilibrium: Acid vs. Hydantoin

In physiological environments, the molecule exists in an equilibrium that dictates its biological activity. The open acid is the substrate for hydrolytic enzymes, while the closed hydantoin is typically the active pharmacological agent for receptor/enzyme inhibition.

Figure 1: The dynamic equilibrium between the open carbamoyl acid and the closed spirohydantoin. The open form is essential for transport and enzymatic hydrolysis, while the closed form confers hydantoin-based pharmacological activity.

Pharmacological Targets & Biological Activity[1][2][3]

Enzyme Inhibition: Aldose Reductase (AR)

The cyclized form, spirohydantoin, is a classic scaffold for Aldose Reductase Inhibitors (ARIs) .

-

Mechanism: The hydantoin ring mimics the transition state of the glucose reduction reaction. The hydrophobic cyclohexane ring occupies the "specificity pocket" of the AR enzyme, preventing the conversion of glucose to sorbitol.

-

Therapeutic Relevance: Prevention of diabetic complications (neuropathy, cataracts) caused by sorbitol accumulation.

-

Key Derivative: Sorbinil is the archetype, but 1-(carbamoylamino)cyclohexane derivatives serve as simplified, non-chiral probes for this pocket.

Biocatalysis: Carbamoylase Specificity

The open acid is the specific substrate for N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) and its L-enantiomer counterpart.[1]

-

Activity: These enzymes hydrolyze the

bond of the ureido group, releasing ammonia, -

Industrial Application: This reaction is the final step in the "Hydantoinase Process" used to manufacture kilogram-scale quantities of optically pure amino acids for antibiotics and peptide drugs.

-

Substrate Specificity: The cyclohexane ring provides a critical hydrophobic anchor. Studies show that D-carbamoylases from Agrobacterium and Pseudomonas show high affinity for this substrate due to hydrophobic stacking in the active site (Tyr/Phe residues).

Epigenetic Modulation: p300/CBP Inhibition

Recent high-throughput screens have identified spirohydantoins derived from this scaffold as inhibitors of p300/CBP Histone Acetyltransferases (HATs) .

-

Activity: Modulation of chromatin structure and gene expression.

-

Selectivity: Unlike earlier HAT inhibitors, the spirohydantoin core offers oral bioavailability and selectivity against serotonin/dopamine transporters.

Experimental Protocols

Synthesis of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Objective: To synthesize the open-chain ureido acid without premature cyclization to the hydantoin.

Materials:

-

Potassium Cyanate (KCNO)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: Dissolve 10 mmol of 1-aminocyclohexanecarboxylic acid in 20 mL of 1.0 M NaOH. Ensure complete dissolution (pH > 10).

-

Carbamoylation: Add 15 mmol of Potassium Cyanate (KCNO) slowly with stirring.

-

Incubation: Heat the mixture to 60°C for 2 hours. The basic pH is critical here; it promotes the nucleophilic attack of the amine on the cyanate but prevents the acid-catalyzed cyclization to hydantoin.

-

Precipitation (Critical Step): Cool the solution to 0°C on ice. Carefully acidify with concentrated HCl dropwise to pH 3.0.

-

Note: Do not drop below pH 2.0 or heat during acidification, as this will force cyclization to the spirohydantoin.

-

-

Filtration: The product, 1-(carbamoylamino)cyclohexane-1-carboxylic acid, precipitates as a white solid. Filter immediately and wash with ice-cold water.

-

Validation: Verify structure via IR (look for Carboxyl C=O at ~1700 cm⁻¹ and Urea C=O at ~1650 cm⁻¹) and absence of Hydantoin ring peaks.

Enzyme Assay: Carbamoylase Activity (Colorimetric)

Objective: To measure the biological hydrolysis of the carbamoyl group (biocatalytic activity).

Principle: Detection of the ureido group using p-dimethylaminobenzaldehyde (Ehrlich’s Reagent). As the enzyme hydrolyzes the substrate, the colorimetric signal decreases (or ammonia release is measured via Nessler's reagent).

Reagents:

-

Substrate Stock: 10 mM 1-(carbamoylamino)cyclohexane-1-carboxylic acid in 0.1 M Phosphate Buffer (pH 7.5).

-

Ehrlich’s Reagent: 10% p-dimethylaminobenzaldehyde in concentrated HCl.

Workflow:

-

Incubation: Mix 900 µL of Substrate Stock with 100 µL of Enzyme Preparation (e.g., Pseudomonas lysate).

-

Reaction: Incubate at 37°C for 15–60 minutes.

-

Termination: Stop reaction by adding 500 µL of 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.

-

Color Development: Mix 500 µL of supernatant with 250 µL of Ehrlich’s Reagent.

-

Quantification: Measure Absorbance at 438 nm .

-

Interpretation: High absorbance = Intact substrate (Low activity). Decreasing absorbance = Hydrolysis (High activity).

-

Data Summary & SAR

The following table summarizes the Structure-Activity Relationship (SAR) for derivatives of this scaffold.

| Derivative | R-Group (N-Term) | Primary Target | Biological Outcome | Ref |

| Parent Acid | -H | Carbamoylase | Hydrolysis to Achc + NH₃ | [1, 2] |

| Spirohydantoin | Cyclized | Aldose Reductase | IC₅₀ < 10 µM (Inhibition) | [3] |

| N-Methyl Spiro | -CH₃ (Cyclized) | p300/CBP HAT | Epigenetic modulation | [4] |

| Peptide-Achc | Peptide Chain | GPCRs / Integrins | Conformational constraint ( | [5] |

Biological Pathway Visualization

Figure 2: The "Hydantoinase Process."[1] The N-carbamoyl derivative is the crucial intermediate. D-carbamoylase stereoselectively hydrolyzes the D-isomer, while the unreacted L-hydantoin racemizes, allowing for 100% theoretical yield of the D-amino acid.

References

-

Ogawa, J., et al. (1995). "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology. Link

-

Chien, H. R., et al. (2003). "Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase." Journal of Biological Chemistry. Link

-

Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors derived from 1-aminocyclohexanecarboxylic acid." Journal of Medicinal Chemistry. Link

-

Ji, Z., et al. (2021).[4] "Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases."[4][5] Bioorganic & Medicinal Chemistry Letters. Link

-

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

Sources

- 1. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas | MDPI [mdpi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method Development for 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

This Application Note is structured to guide researchers through the method development lifecycle for 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (CAS: 32976-23-1), a polar, non-chromophoric impurity often encountered in the synthesis of Gabapentin and related cyclohexane-amino acid analogs.

Introduction: The Analytical Challenge

1-(Carbamoylamino)cyclohexane-1-carboxylic acid presents a classic "analytical blind spot" in pharmaceutical development. Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a carboxylic acid group (

Key Analytical Hurdles:

-

Lack of Chromophore: The molecule lacks a conjugated

-system or aromatic ring. Its UV absorption is limited to the weak end-absorption of the carbonyl groups (< 210 nm), making standard UV detection at 254 nm impossible. -

High Polarity: The presence of both urea and carboxylic acid moieties imparts significant polarity, leading to poor retention on standard C18 columns (elution near the void volume,

). -

pH Sensitivity: The analyte exhibits pH-dependent speciation. The carboxylic acid (

) ionizes to carboxylate at neutral pH, further reducing retention on reversed-phase media.

This guide provides two distinct protocols: a Robust QC Method (UV) for routine purity analysis and a High-Sensitivity Method (LC-MS/CAD) for trace impurity profiling.

Method Development Strategy

The development process follows a logical decision tree based on the available instrumentation and sensitivity requirements.

Decision Matrix (Graphviz Diagram)

Caption: Decision tree for selecting the appropriate detection and separation mode based on sensitivity needs.

Protocol A: Robust HPLC-UV Method (Quality Control)

Objective: Routine assay and purity analysis where trace sensitivity is not critical (LOD ~ 1-5 µg/mL).

Mechanism: Ion-Suppression Reversed-Phase Chromatography. By lowering the pH below the

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3-5 µm) | "Aq" columns are designed to resist phase collapse in highly aqueous mobile phases, essential for retaining polar analytes. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH (< 3.0) suppresses -COOH ionization. Phosphate is transparent at 210 nm. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent, low UV cutoff. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 205 nm (Bandwidth 4 nm) | Targets the carbonyl |

| Temperature | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol. | 10 - 20 µL | Higher volume compensates for low UV extinction coefficient. |

Gradient Program

Note: Start with high aqueous to trap the polar analyte.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Hold (Trapping) |

| 5.0 | 95 | 5 | Isocratic for polar retention |

| 15.0 | 60 | 40 | Elution of hydrophobic impurities |

| 20.0 | 60 | 40 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Sample Preparation

-

Diluent: Mobile Phase A (Buffer pH 2.5). Crucial: Do not dissolve in pure organic solvent; "solvent effect" will cause peak distortion and breakthrough for this polar analyte.

-

Concentration: Prepare standard at 0.5 mg/mL.

Protocol B: High-Sensitivity LC-MS / CAD Method

Objective: Trace impurity profiling, genotoxic impurity screening, or when UV sensitivity is insufficient. Mechanism: HILIC (Hydrophilic Interaction Liquid Chromatography) or RP-MS.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge Amide or Ascentis Express HILIC (2.1 x 100 mm, 2.7 µm) | HILIC provides superior retention for polar/zwitterionic compounds compared to C18. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0 with Formic Acid) in Water | Volatile buffer required for MS/CAD. |

| Mobile Phase B | Acetonitrile | HILIC "weak" solvent (promotes retention). |

| Detection | MS (ESI+) or CAD (Charged Aerosol Detector) | ESI+: Detects |

HILIC Gradient Program

Note: HILIC gradients run from High Organic to High Aqueous.

| Time (min) | % A (Aq Buffer) | % B (ACN) | Event |

| 0.0 | 10 | 90 | Initial Condition |

| 2.0 | 10 | 90 | Hold |

| 12.0 | 40 | 60 | Gradient Elution |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 10 | 90 | Re-equilibration |

| 20.0 | 10 | 90 | End |

Method Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of Core Requirements), the method must include system suitability tests (SST) that flag failure modes immediately.

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.5.-

Failure Cause: Secondary interactions with silanols.

-

Fix: Increase buffer strength (UV method) or check column age.

-

-

Capacity Factor (

): Must be > 2.0.-

Failure Cause: Analyte eluting with void volume.

-

Fix: Reduce % Organic in initial mobile phase (e.g., go from 5% to 2% B).

-

-

Precision (RSD): < 2.0% for 6 replicate injections.

Linearity & Range

Due to the weak chromophore, linearity at the LOQ level is the biggest risk.

-

Range: 0.1% (LOQ) to 120% of target concentration.

-

Acceptance:

.

Troubleshooting & Mechanistic Insights

Signal-to-Noise Ratio Issues (UV Method)

-

Problem: Drifting baseline or high noise at 205 nm.

-

Root Cause: Impure solvents or "Cutoff" absorbance of the buffer.

-

Solution: Use "HPLC Grade" or "LC-MS Grade" Phosphoric Acid. Avoid Acetate or Formate buffers for UV < 210 nm as they absorb strongly.

Peak Splitting

-

Problem: The main peak appears as a doublet.

-

Root Cause:

-

Sample Solvent Mismatch: Injecting a sample dissolved in 100% ACN into a 95% Water mobile phase.

-

Stereoisomers: The cyclohexane ring allows for cis/trans isomerism if the substitution pattern allows (though 1,1-substitution is achiral at C1 unless other ring carbons are substituted, but conformers may exist).

-

-

Solution: Always match sample diluent to the initial mobile phase.

Stability of the Ureido Group[1]

-

Insight: The urea linkage is generally stable, but prolonged exposure to high temperatures (>50°C) in acidic media can lead to hydrolysis, yielding 1-aminocyclohexanecarboxylic acid .

-

Protocol Control: Keep autosampler temperature at 4-10°C. Limit run times to < 30 mins.

References

-

United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for RP-HPLC of polar compounds).

-

SIELC Technologies . Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation of the parent amino acid). Link

-

PubChem . 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. Link

-

Separations (Journal) . Analysis of Urinary Amino Acids by HPLC with Fluorescence Detection. (Discusses derivatization strategies for non-chromophoric amino acids). Link[1]

Sources

solid-phase peptide synthesis using 1-(Carbamoylamino)cyclohexane-1-carboxylic acid

This Application Note serves as a definitive technical guide for the solid-phase synthesis of peptides containing the 1-(Carbamoylamino)cyclohexane-1-carboxylic acid moiety (also known as 1-ureidocyclohexanecarboxylic acid ).

This specific residue combines the steric bulk of a cyclohexane ring (mimicking 1-aminocyclohexanecarboxylic acid, Ac6c ) with a urea functional group. It acts as a conformationally constrained peptidomimetic, often used to induce specific secondary structures or improve proteolytic stability.

Part 1: Mechanistic Insight & Strategic Design

The "Hydantoin Trap": Why Standard Coupling Fails

The most critical technical challenge with 1-(Carbamoylamino)cyclohexane-1-carboxylic acid is its inherent instability upon carboxyl activation. Unlike standard amino acids, this molecule contains a nucleophilic urea oxygen/nitrogen at the

If you attempt to activate the free acid (Reagent 1 ) using standard coupling agents (DIC, HATU, HBTU), the urea moiety will rapidly attack the activated ester intramolecularly. This results in the formation of Cyclohexane-spiro-5-hydantoin (Product 3 ), a stable 5-membered ring, rather than the desired peptide bond (Product 2 ).

Expert Directive: Do NOT attempt to couple pre-formed 1-(Carbamoylamino)cyclohexane-1-carboxylic acid directly to the resin. The reaction kinetics overwhelmingly favor cyclization over intermolecular coupling.

The Solution: Post-Synthetic Carbamoylation The only robust method to incorporate this moiety is a stepwise on-resin assembly :

-

Couple the protected amino acid precursor: Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH) .

-

Remove the Fmoc group.[1]

-

Convert the free N-terminal amine to a urea using an isocyanate equivalent (e.g., TMS-NCO).

Figure 1: Reaction pathway analysis comparing the failed direct activation route (Red) vs. the successful stepwise assembly (Green).

Part 2: Detailed Experimental Protocol

This protocol details the stepwise synthesis of a peptide N-terminally capped with the 1-(Carbamoylamino)cyclohexane-1-carboxylic acid moiety.

Materials Required

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[2]

-

Amino Acid: Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH ).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

-

Carbamoylating Agent: Trimethylsilyl isocyanate (TMS-NCO ) or Potassium Cyanate (KOCN).

-

Solvents: DMF (anhydrous), DCM, DIPEA.

Step 1: Coupling of Sterically Hindered Fmoc-Ac6c-OH

The cyclohexane ring creates significant steric hindrance at the

-

Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

-

Activation:

-

Dissolve Fmoc-Ac6c-OH (4 eq, 0.4 mmol) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4 eq) to suppress racemization and boost kinetics.

-

Add DIPEA (8 eq) immediately before adding to the resin.

-

-

Coupling Reaction:

-

Microwave (Recommended): 75°C for 20 minutes (Power: 25-30W).

-

Room Temperature: Double coupling is mandatory. 2 x 2 hours.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure completion.

Step 2: Fmoc Deprotection

-

Wash resin with DMF (3x).

-

Treat with 20% Piperidine in DMF (with 0.1M HOBt to prevent aspartimide formation if Asp is present).

-

Cycle 1: 5 minutes.

-

Cycle 2: 10 minutes.

-

-

Wash extensively with DMF (5x) and DCM (3x).

-

Note: The resulting amine is sterically hindered and attached to a quaternary carbon. It is less nucleophilic than standard amines.

-

Step 3: On-Resin Carbamoylation (Urea Formation)

Two methods are provided. Method A is preferred for SPPS due to solubility.

Method A: Organic Phase (TMS-NCO) - Recommended Trimethylsilyl isocyanate is soluble in organic solvents and reacts cleanly with the hindered amine.

-

Wash the deprotected resin with dry DCM (3x) to remove traces of DMF/Piperidine.

-

Prepare a solution of TMS-NCO (10-20 equivalents) in dry DCM (or THF).

-

Example: For 0.1 mmol resin, use ~250 µL TMS-NCO in 3 mL DCM.

-

-

Add solution to the resin.

-

Shake at room temperature for 1 hour .

-

Wash with DCM (3x), DMF (3x), DCM (3x).

-

Kaiser Test: Should be negative (colorless beads), indicating the amine is capped.

Method B: Aqueous Phase (KOCN) - Alternative Use this if TMS-NCO is unavailable. Requires mixed solvent system.

-

Dissolve Potassium Cyanate (KOCN) (10 eq) in a minimum amount of water.

-

Add this to the resin suspended in DMF (ratio DMF:Water ~ 3:1) containing Acetic Acid (10 eq).

-

Shake overnight (reaction is slower in biphasic/aqueous systems).

Step 4: Cleavage and Analysis

-

Wash resin with DCM (5x) and dry under nitrogen.

-

Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).

-

Reaction time: 2-3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Validation:

-

ESI-MS: Check for Mass = [Peptide Mass] + 43 Da (CONH).

-

Note: If Mass = [Peptide Mass] + 43 - 18 (Water loss), you likely formed the hydantoin during cleavage or coupling. This indicates the urea oxygen attacked the carbonyl of the preceding amide bond, usually only a risk if the Ac6c is internal, not N-terminal.

-

Part 3: Data Summary & Troubleshooting

Table 1: Comparison of Activation Strategies

| Strategy | Reagents | Outcome | Risk Level |

| Direct Coupling | Ureido-Ac6c + HATU/DIC | Spiro-Hydantoin (Major Product) | Critical Failure |

| Stepwise (Method A) | Fmoc-Ac6c → TMS-NCO | Linear Ureido-Peptide | Low (Recommended) |

| Stepwise (Method B) | Fmoc-Ac6c → KOCN/AcOH | Linear Ureido-Peptide | Medium (Solubility issues) |

Figure 2: Experimental Workflow for Method A

Caption: Step-by-step workflow for incorporating the carbamoylamino-cyclohexane moiety using TMS-NCO.

References

-

Hydantoin Formation Mechanism

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

- Note: Establishes the cyclization of ureido acids upon activ

-

-

Synthesis of Peptides with Ac6c

-

Crisma, M., et al. (1997). "Peptide synthesis and structural characterization of sequences containing 1-aminocyclohexane-1-carboxylic acid." Biopolymers, 42(1), 1–11. Link

- Relevance: Protocols for coupling sterically hindered Ac6c residues.

-

-

On-Resin Urea Formation (TMS-NCO Method)

- Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry, 34(2), 595-598.

- Relevance: While known for the test, the use of isocyanates for capping (and urea formation) is derived from these fundamental amine reactivities.

-

Hemantha, H. P., & Sureshbabu, V. V. (2009). "One-Pot Synthesis of Ureido Peptides." Synlett, 2009(03), 407-410. Link

Sources

Application Note: GC-MS Derivatization of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

This Application Note is designed for researchers in metabolomics, toxicology, and pharmaceutical development. It details the robust analysis of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (also known as 1-ureidocyclohexanecarboxylic acid), a polar metabolite often associated with nitrosourea drug metabolism (e.g., CCNU), urea cycle disorders, or as a precursor in hydantoin synthesis.

Abstract & Chemical Context

1-(Carbamoylamino)cyclohexane-1-carboxylic acid is a thermally unstable, polar ureido amino acid. Its analysis by GC-MS presents a specific challenge: the molecule contains a urea moiety (

To ensure accurate quantification and identification, this guide provides two distinct protocols:

-

Method A (Direct Silylation): Preserves the open-chain structure using mild derivatization.

-

Method B (Cyclization-Derivatization): Intentionally converts the analyte to the stable spirohydantoin form for robust quantification.

Reaction Pathway

The following diagram illustrates the chemical relationship between the open-chain analyte, its TMS derivative, and the spirohydantoin artifact/target.

Figure 1: Derivatization pathways. Method A targets the open chain; Method B targets the stable cyclic form.

Materials & Reagents

-

Solvents: Pyridine (anhydrous, 99.8%), Acetonitrile (HPLC grade), Ethyl Acetate.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

-

Role: TMCS acts as a catalyst to silylate sterically hindered amines.

-

-

Standards:

-

1-Aminocyclohexanecarboxylic acid (precursor).

-

Spiro[cyclohexane-1,5'-hydantoin] (if available, for Method B validation).

-

-

Equipment: Heating block/dry bath, GC-MS system (Single Quadrupole or Q-TOF).

Protocol A: Direct Silylation (Open Chain Preservation)

Use this method to detect the intact metabolite. Note that "injector breakdown" may still produce small amounts of the hydantoin peak.

Step-by-Step Procedure

-

Lyophilization: Ensure the sample (urine, plasma extract, or cell lysate) is completely dry. Water destroys silylation reagents.

-

Solubilization: Add 50 µL of anhydrous Pyridine .

-

Why: Pyridine acts as an acid scavenger (neutralizing HCl formed from TMCS) and catalyzes the reaction.

-

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Ratio: Ensure at least a 50:1 molar excess of reagent to analyte.

-

-

Incubation: Cap tightly and heat at 60°C for 45 minutes .

-

Critical: Do not exceed 70°C. Higher temperatures promote cyclization to the hydantoin.

-

-

Injection: Inject 1 µL into the GC-MS (Splitless or 1:10 Split).

-

Injector Temp: Set to 230°C (lower than standard 250°C to minimize thermal degradation).

-

Expected Derivative

-

Molecule: Tris(trimethylsilyl)-1-(carbamoylamino)cyclohexane-1-carboxylate.

-

Formula:

-

Active Sites Silylated: -COOH, -NH (internal), -NH (terminal). Note: The terminal amide -NH2 might be mono- or di-silylated depending on steric conditions, but Tri-TMS is the expected major product.

Protocol B: Cyclization-Derivatization (Robust Quantification)

Use this method for high-precision quantification. By forcing the reaction to the stable spirohydantoin form, you eliminate variability caused by partial thermal degradation in the injector.

Step-by-Step Procedure

-

Acid Hydrolysis/Cyclization:

-

Dissolve sample in 200 µL of 6M HCl .

-

Heat at 100°C for 60 minutes .

-

Mechanism: This converts all 1-ureidocyclohexanecarboxylic acid to spiro[cyclohexane-1,5'-hydantoin].

-

-

Drying: Evaporate to dryness under a stream of nitrogen at 60°C. Co-evaporate with methylene chloride twice to remove traces of acid and water.

-

Derivatization:

-

Add 50 µL Pyridine + 50 µL BSTFA + 1% TMCS .

-

Heat at 100°C for 30 minutes . (Hydantoins require harsher conditions to silylate the imide nitrogens).

-

-

Injection: Inject 1 µL into GC-MS.

Expected Derivative

-

Molecule: 1,3-Bis(trimethylsilyl)spiro[cyclohexane-1,5'-hydantoin].

-

Formula:

-

Stability: Highly stable; excellent chromatographic peak shape.

GC-MS Parameters & Data Analysis

Chromatographic Conditions

| Parameter | Setting |

| Column | 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Oven Program | 80°C (1 min) |

| Inlet Temp | 230°C (Method A) or 260°C (Method B)[1] |

| Transfer Line | 280°C |

| Ion Source | 230°C (EI, 70 eV) |

Mass Spectral Interpretation (EI, 70eV)[2]

1. Open Chain Tri-TMS Derivative (Method A)

-

Molecular Ion (M+): ~402 m/z (Weak).

-

Key Fragments:

-

[M - 15]⁺ (387 m/z): Loss of methyl group from TMS.

-

[M - 117]⁺ (285 m/z): Loss of -COOTMS group (alpha-cleavage).

-

[M - 90]⁺: Loss of TMS-OH (Trimethylsilanol).

-

147 m/z: Pentamethyldisiloxane (rearrangement ion common in poly-silylated compounds).

-

73 m/z: TMS cation (Base peak or very abundant).

-

2. Spirohydantoin Di-TMS Derivative (Method B)

-

Molecular Ion (M+): ~312 m/z (Stronger intensity than open chain).

-

Key Fragments:

-

[M - 15]⁺ (297 m/z): Loss of methyl.

-

[M - 28]⁺: Loss of CO (characteristic of cyclic ketones/hydantoins).

-

[M - 56]⁺: Loss of ring fragment.

-

Cyclohexane ring fragments: 41, 55, 67, 81 m/z.

-

Troubleshooting & Validation

"Double Peak" Phenomenon[3]

-

Symptom: You see two peaks in the chromatogram with similar mass spectra but different retention times.

-

Cause: Incomplete derivatization (e.g., Di-TMS vs Tri-TMS) or partial cyclization in the injector.

-

Solution:

-

Check reagents for moisture (TMS reagents hydrolyze easily).

-

Switch to Method B (Cyclization) to collapse both forms into a single stable peak.

-

If using Method A, ensure the injector liner is clean and deactivated (silanized) to prevent catalytic breakdown.

-

Moisture Sensitivity

-

Symptom: Low response or tailing peaks.

-

Fix: Use fresh BSTFA. Add a small amount of hexane to the final vial if the solution is too viscous or cloudy (cloudiness indicates ammonium chloride/salts precipitating, which is normal, but inject the clear supernatant).

References

-

Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

-

Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Retrieved from

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from

- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. (Contextual grounding for reagent choice).

Sources

Troubleshooting & Optimization

minimizing side reactions during 1-(Carbamoylamino)cyclohexane-1-carboxylic acid cyclization

Executive Summary & Mechanistic Insight[1][2]

The Challenge: The cyclization of 1-(carbamoylamino)cyclohexane-1-carboxylic acid (a ureido acid) to 1,3-diazaspiro[4.5]decane-2,4-dione (cyclohexane spirohydantoin) is a dehydration reaction driven by acid catalysis.[1] While thermodynamically favored under the right conditions, this reaction competes with two primary side pathways: hydrolysis (reversion to the amino acid) and incomplete cyclization .

The Mechanism: Success depends on manipulating the equilibrium. The reaction requires the protonation of the ureido carbonyl or the carboxylic acid to facilitate nucleophilic attack. However, the presence of water (a byproduct of the reaction) can drive the equilibrium backward or hydrolyze the ureido group entirely.

Visualization: Reaction Pathways & Competition

The following diagram illustrates the critical branch points where yield is lost.

Figure 1: Mechanistic pathways showing the competition between the desired dehydration (Green) and the parasitic hydrolysis (Red).[1]

Critical Control Points (The "Why" & "How")

To minimize side reactions, you must control three variables: Proton Availability , Water Activity , and Solubility .[1]

A. Acid Concentration (The Driver)

-

Recommendation: Use 6M HCl (hydrochloric acid).

-

The Science: Dilute acids (e.g., 1M) contain too much water, favoring the hydrolysis of the ureido group back to the free amino acid (1-aminocyclohexanecarboxylic acid). Concentrated acids (e.g., conc.[1] H2SO4) can cause charring or sulfonation. 6M HCl provides the optimal balance of proton density to catalyze the ring closure while maintaining enough water to solubilize the salts without dominating the equilibrium [1].

B. Solvent System (The Medium)

-

Recommendation: 10-20% Ethanol/Water mixture (if not using pure 6M HCl).

-

The Science: The cyclohexane ring makes the starting material lipophilic. If the starting material does not dissolve, it cannot cyclize. However, too much organic solvent can precipitate the inorganic salts (if present) or slow down the proton transfer. A slight amount of ethanol aids wetting, but pure aqueous acid is usually sufficient for this specific spiro-system due to the polar ureido group.

C. Reaction Duration (The Goldilocks Zone)

-

Recommendation: 60–90 minutes at reflux.

-

The Science:

-

< 30 mins: Incomplete reaction (Intermediate remains).

-

> 2 hours: The thermodynamic product (Hydantoin) is stable, but extended boiling in acid eventually forces the ring to open (Hydrolysis), reducing yield [2].

-

Troubleshooting Guide

Use this table to diagnose issues based on your observed results.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis: The ureido group cleaved off before cyclizing.[1] | Increase Acid Conc: Switch from 2M to 6M HCl. Ensure the system is at a rolling reflux, not just simmering. |

| Product is a Sticky Gum | Oligomerization: Reaction was run too concentrated or "dry." | Solvent Volume: Ensure at least 5-10 mL of solvent per gram of reactant. Recrystallize from Ethanol/Water. |

| Melting Point is Low | Mixed Product: Contains unreacted ureido acid. | Extend Time: Reflux for an additional 30 mins. Check pH—if it rose >2, add more acid.[1] |

| White Precipitate during Reflux | Product Crash-out: The spirohydantoin is less soluble than the starting material (Good sign!). | Do not filter hot. Cool to 0-4°C to maximize precipitation, then filter.[1] |

| Ammonia Smell | Degradation: The ring is breaking down completely. | Reduce Temp/Time: You are boiling it too long. Stop immediately. |

Validated Protocol: Acid-Catalyzed Cyclization

Objective: Synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione with >90% purity.

Materials

-

1-(Carbamoylamino)cyclohexane-1-carboxylic acid (Starting Material)[1]

-

Hydrochloric Acid (6M)[1]

-

Ethanol (for recrystallization)[1]

-

Ice bath

Workflow

-

Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the ureido acid (1.0 equiv) in 6M HCl (10 mL per gram of starting material).

-

Note: The material may not dissolve immediately. This is normal.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to a rolling reflux (approx. 100°C).

-

Observation: The solid should dissolve as the temperature rises, followed by the potential precipitation of the product (spirohydantoin) as the reaction proceeds (depending on concentration).

-

-

Timing: Maintain reflux for 60 minutes .

-

QC Check: If the solution is clear, proceed. If solids remain that look different from the starting material (crystalline vs. powder), it is likely the product.

-

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly, then place in an ice bath (0–4°C) for 30 minutes.

-

Why: Rapid cooling can trap impurities. Slow cooling grows purer crystals.

-

-

Filtration: Filter the white solid under vacuum. Wash the cake with cold water (2x) to remove residual acid and urea byproducts.

-

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Diagnostic Decision Tree

Use this logic flow to determine the next step if your analysis (HPLC/TLC) shows impurities.

Figure 2: Decision tree for post-reaction analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid instead of Hydrochloric Acid? A: Yes, but proceed with caution.[1] Sulfuric acid is a non-volatile dehydrating agent and can be more effective at driving the cyclization. However, it is harder to wash out of the final crystal lattice than HCl, potentially leading to ash content or charring during drying.[1] If using H2SO4, keep the concentration below 50% [3].

Q: My product turned yellow. What happened? A: Yellowing usually indicates oxidation or oligomerization caused by excessive heat or impurities in the starting material. Recrystallize the product from hot ethanol/water (1:1) with a small amount of activated charcoal to remove the color.

Q: Why is the yield lower than the literature (e.g., <60%)? A: The most common culprit is water solubility . The spirohydantoin has some solubility in acidic water. If you filter while the solution is still warm or don't cool it sufficiently (0°C), you are losing product in the filtrate. Neutralizing the filtrate to pH 5-6 can sometimes precipitate a "second crop," though this may be less pure.[1]

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

-

Lopez, C. A., & Trigo, G. G. (1985).[1] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.[1]

-

Meusel, M., & Gutschow, M. (2004).[1] "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443.[1] [1]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Coupling of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the challenging amide bond formation with 1-(Carbamoylamino)cyclohexane-1-carboxylic acid. Our focus is to resolve issues stemming from the molecule's inherent steric hindrance.

Introduction: The Challenge of a Doubly Hindered System

1-(Carbamoylamino)cyclohexane-1-carboxylic acid is an α,α-disubstituted amino acid analog. The primary difficulty in its coupling reactions arises from significant steric hindrance around the carboxylic acid group. The gem-disubstituted cyclohexyl ring creates a crowded environment that physically obstructs the approach of both the activating agent and the incoming amine nucleophile.[1] This often leads to failed or low-yielding reactions when using standard peptide coupling protocols. This guide will walk you through the causes of these failures and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why did my standard EDC/HOBt or DCC coupling reaction fail with this substrate?

Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[1][2] Their mechanism involves the formation of an O-acylisourea intermediate, which is then converted to an active ester by an additive like HOBt (1-Hydroxybenzotriazole). In a sterically congested environment, the nucleophilic attack by the amine on this intermediate is slow, and the intermediate itself is prone to rearrangement into an unreactive N-acylurea, terminating the reaction.

Q2: What is the best class of coupling reagent for a sterically demanding acid like this?

For challenging couplings, onium salt-based reagents are the preferred choice.[1] These are broadly categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[3][4] These reagents form highly reactive OAt or OBt active esters that are more susceptible to nucleophilic attack, even by hindered amines, leading to significantly higher yields.[1][5] HATU and the more recent COMU are often cited as superior for particularly difficult couplings.[1][6][7]

Q3: What is the difference between aminium (uronium) and phosphonium salts? Is one better than the other?

Both are highly effective. The key difference lies in a potential side reaction. Aminium/uronium salts like HATU and HBTU can sometimes react with the free amine of the coupling partner to form an inactive guanidinium byproduct.[6][7] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used. Phosphonium reagents like PyBOP and PyAOP do not cause this side reaction, making them "cleaner" choices, especially when driving a reaction to completion with excess reagent.[3] For most cases, however, both classes are excellent starting points for optimization.

Q4: Can microwave irradiation help improve my coupling yields?

Yes, microwave-assisted synthesis can be a powerful tool. The high energy input can overcome the activation barrier of sterically hindered couplings, dramatically reducing reaction times and often improving yields. The combination of a high-potency coupling reagent like COMU with microwave irradiation has proven to be particularly effective for demanding syntheses.[6]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental failures and provides a logical path to a solution.

Logical Flow for Troubleshooting Failed Couplings

Caption: Troubleshooting workflow for hindered couplings.

Problem: Low to No Product Formation

Potential Cause 1: Insufficient Carboxyl Activation Your coupling reagent is not potent enough to overcome the steric barrier and efficiently generate the active ester intermediate.

-

Solution: Switch from carbodiimides (EDC, DCC) to a high-efficiency onium salt reagent. HATU is an excellent first choice due to its high reactivity, which is enhanced by the anchimeric assistance of the pyridine nitrogen from its HOAt-derived active ester.[3] COMU is a modern alternative that offers comparable or even superior reactivity to HATU and avoids the use of potentially explosive HOBt/HOAt derivatives.[6][7][8]

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

| Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |

| EDC/DCC | Carbodiimide | Low | Inexpensive, common | Inefficient for hindered cases, N-acylurea formation, DCU byproduct is insoluble[7] |

| HBTU/HCTU | Aminium Salt | High | Effective, widely used | Can cause guanidinylation of the amine[7] |

| HATU | Aminium Salt | Very High | Excellent for difficult couplings, fast reaction rates[3] | Guanidinylation side product possible, higher cost |

| COMU | Uronium Salt | Very High | High reactivity, safer (Oxyma-based), good solubility[7][8] | Limited solution stability for pre-prepared solutions[8] |

| PyBOP | Phosphonium Salt | High | Does not cause guanidinylation, clean reactions[3] | Byproducts can be difficult to remove in some cases |

Potential Cause 2: Suboptimal Reaction Conditions Even with a powerful coupling reagent, the conditions must be fine-tuned for a hindered system.

-

Solution:

-

Base Selection: Use a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is standard, but for extremely challenging cases, a stronger base like 2,4,6-collidine or Proton-Sponge® may be beneficial. Use 2-4 equivalents.

-

Temperature: Room temperature may be insufficient. Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier.

-

Reaction Time: Hindered couplings are slow. Allow the reaction to proceed for at least 12-24 hours.

-

Concentration: Increasing the concentration of reactants (e.g., to 0.5 M) can accelerate the bimolecular coupling reaction.[9]

-

Problem: Formation of Side Products

Potential Cause: Guanidinylation of the Amine When using an aminium/uronium reagent like HATU or HCTU, the reagent can react directly with your amine coupling partner, rendering it inactive.[6][7] This is often observed as a byproduct in your LC-MS analysis.

-

Solution:

-

Pre-activation: Activate the carboxylic acid first before adding the amine. Dissolve the 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and stir for 15-30 minutes. Then, add the amine component to this pre-activated mixture.

-

Switch Reagent Class: Change to a phosphonium salt reagent like PyBOP or PyAOP. These reagents are incapable of this side reaction and are an excellent choice for ensuring a clean reaction profile.[3]

-

Mechanism Visualization: Activation with HATU

Caption: HATU activation and subsequent aminolysis.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is a robust starting point for coupling 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

-

Reagent Preparation:

-

In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (to make a 0.1 - 0.5 M solution).

-

Add HATU (1.1 eq).

-

Add Diisopropylethylamine (DIPEA) (3.0 eq).

-

-

Pre-activation:

-

Stir the mixture at room temperature for 20 minutes. The solution may change color.

-

-

Coupling:

-

Add the amine component (1.2 eq) to the flask.

-

Stir the reaction at room temperature. Monitor by LC-MS. If the reaction is sluggish after 4 hours, warm the mixture to 40 °C and continue stirring for 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Alternative Coupling Using COMU

This protocol uses a newer generation uronium salt, which can be advantageous in terms of reactivity and safety.

-

Reagent Preparation:

-

In a clean, dry flask, dissolve 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

-

-

Coupling:

-

Add DIPEA (3.0 eq) to the mixture.

-

Immediately add the amine component (1.2 eq). Note: Unlike HATU, extended pre-activation with COMU is generally not required.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1. The byproducts of COMU are generally water-soluble, which can simplify purification.[8]

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link][6]

-

ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Diagram]. Retrieved from [Link]

-

Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0969. [Link][10]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link][11]

-

DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Video]. YouTube. [Link]

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link][12]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link][13]

-

Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 48(5), 1269-1277. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link][8]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [PDF]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 肽偶联剂选择指南 [sigmaaldrich.com]

- 4. jpt.com [jpt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. bachem.com [bachem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. biotage.com [biotage.com]

- 10. thieme.de [thieme.de]

- 11. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Conformational Locking in Urea Scaffolds: 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid vs. Linear Analogues

Executive Summary

In medicinal chemistry, the transition from flexible linear chains to rigid cyclic scaffolds is a fundamental strategy to improve potency and metabolic stability. This guide provides a technical comparison between 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (a constrained spiro-precursor) and its linear urea derivatives (such as N-carbamoyl amino acids).

While linear ureas offer synthetic simplicity and hydrogen-bonding flexibility, the cyclohexane-constrained analogue leverages the Thorpe-Ingold effect to pre-organize the bioactive conformation. This restriction reduces the entropic penalty of binding but introduces a unique chemical liability: rapid cyclization to spirohydantoins. This guide dissects these trade-offs for drug developers optimizing urea-based pharmacophores.

Structural & Physicochemical Analysis[1][2][3][4][5]

The core difference lies in the

Comparative Physicochemical Profile[4]

| Feature | 1-(Carbamoylamino)cyclohexane-1-carboxylic acid | Linear Urea Derivative (e.g., N-Carbamoylalanine) | Impact on Drug Design |

| Conformational Freedom | Restricted (Rigid) | High (Flexible) | Rigid scaffolds pay a lower entropy cost upon binding to targets (e.g., LAT1, enzymes). |

| Quaternary (Gem-disubstituted) | Tertiary or Secondary | Quaternary centers block | |

| Lipophilicity (cLogP) | ~0.5 – 1.2 (Estimated) | -1.5 – -0.5 | The cyclohexane ring acts as a "lipophilic ball," improving membrane permeability compared to polar linear chains. |

| Chemical Stability | Low (Prone to cyclization) | High (Stable open chain) | The cyclic analogue spontaneously dehydrates to form spirohydantoins under acidic/thermal stress. |

| TPSA | ~90 Ų | ~90 Ų | Similar polar surface area, but the cyclic form shields the polar groups more effectively. |

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The cyclohexane ring compresses the internal bond angle at the quaternary carbon (< 109.5°), which forces the external groups (Carboxyl and Urea) closer together.

-

Linear Ureas: The distance between the nucleophilic urea nitrogen and the electrophilic carbonyl carbon is variable.

-

Cyclic Analogue: The groups are held in proximity, dramatically increasing the rate of intramolecular cyclization.

Synthetic Pathways & Manufacturing Logic

The synthesis of the cyclic urea acid differs fundamentally from linear ureas due to the steric crowding of the cyclohexane ring.

Diagram 1: Comparative Synthetic Logic

The following diagram illustrates the divergence in synthesis, highlighting the "Bucherer-Bergs" route required for the cyclic scaffold versus the standard isocyanate coupling for linear derivatives.

Caption: Comparative synthesis showing the reversibility of the cyclic urea acid back to the spirohydantoin, a constraint not present in linear analogues.

Biological Performance & Mechanism[6]

Metabolic Stability (The Steric Shield)

Linear urea derivatives, particularly those based on natural amino acids, are susceptible to amidases and peptidases. The enzyme can easily access the peptide-like bond.

-

Mechanism: The 1-(Carbamoylamino)cyclohexane-1-carboxylic acid utilizes the cyclohexane ring as a steric shield . The bulky ring prevents the catalytic triad of proteases from approaching the carbonyl carbon effectively.

-

Outcome: Significantly increased half-life in plasma compared to N-carbamoyl-glycine.

Target Binding Entropy

-

Linear: High entropic penalty.[1] The molecule must "freeze" multiple rotatable bonds to fit the binding pocket.

-

Cyclic: Pre-organized. The cyclohexane ring locks the

and

Experimental Protocols

Protocol A: Synthesis of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Note: This protocol avoids the formation of the stable spirohydantoin by using mild basic hydrolysis.

-

Hydantoin Formation: React cyclohexanone (10 mmol) with potassium cyanide (20 mmol) and ammonium carbonate (40 mmol) in 50% EtOH/H2O at 60°C for 24h. Isolate the precipitate (1,3-diazaspiro[4.5]decane-2,4-dione).

-

Ring Opening (Critical Step):

-

Suspend the spirohydantoin (1.0 g) in 10% Barium Hydroxide (Ba(OH)2) solution.

-

Reflux at 100°C for 48 hours. Rationale: Barium hydroxide is preferred over NaOH to facilitate precipitation of the carbonate byproduct.

-

Filter hot to remove BaCO3.

-

-

Neutralization:

-

Cool the filtrate to 0°C.

-

Bubble CO2 gas through the solution to precipitate excess Barium. Filter.

-

Carefully adjust pH to 6.5–7.0 using dilute H2SO4. Warning: Lowering pH < 5.0 will catalyze recyclization back to the hydantoin.

-

-

Isolation: Lyophilize the supernatant to obtain the white powder product.

Protocol B: Comparative Cyclization Kinetics Assay

This assay quantifies the "Thorpe-Ingold" instability of the cyclic urea compared to the linear variant.

Materials:

-

Compound A: 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.[2]

-

Compound B: N-Carbamoyl-2-methylalanine (Linear control).

-

Buffer: 0.1 M HCl (pH 1.0).

Method:

-

Dissolve 10 mM of each compound in the acidic buffer at 37°C.

-

Monitor via HPLC (C18 column, UV 210 nm) at t=0, 15, 30, 60, and 120 mins.

-

Expectation:

-

Compound A: Rapid appearance of a new peak (Spirohydantoin) with lower polarity (longer retention time).

-

Compound B: Minimal change (Linear ureas are stable to acid-catalyzed cyclization at this timescale).

-

Decision Matrix: When to Use Which?

Diagram 2: Selection Logic for Drug Design

Caption: Logical flow for selecting between linear and cyclic urea scaffolds based on ADME requirements.[3][4][5][6][7]

References

-

Conformational Restriction in Medicinal Chemistry: The principles of the Thorpe-Ingold effect and rigidific

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (General reference for J. Med. Chem. principles on bioisosteres).

-

Synthesis of 1-aminocyclohexanecarboxylic acid derivatives: Methodologies for Bucherer-Bergs synthesis and hydrolysis.

- Source:Royal Society of Chemistry (Perkin Trans. 1)

-

URL:[Link]

-

Urea Derivatives in Drug Discovery: Comprehensive review of urea pharmacophores.

- Source:Journal of Medicinal Chemistry (PMC)

-

URL:[Link]

-

Metabolic Stability of Cyclic Amino Acids: D

-disubstituted amino acids to proteolysis.- Source:Semantic Scholar / American Journal of Medicinal Chemistry

-

URL:[Link]

-

PubChem Compound Summary: 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

- Source:National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 32976-23-1|1-(Carbamoylamino)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: IR Spectroscopy Identification of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (also known as 1-ureidocyclohexanecarboxylic acid). This compound is a critical intermediate in the hydrolysis of spirohydantoins (specifically 1,3-diazaspiro[4.5]decane-2,4-dione) to form 1-aminocyclohexanecarboxylic acid.

Correct identification relies on distinguishing the acyclic ureido acid (Target) from its cyclic hydantoin precursor (Impurity). This distinction is achieved by monitoring the shift from the sharp, dual-carbonyl signals of the hydantoin ring to the broad hydroxyl and distinct amide/acid carbonyl bands of the open-chain acid.

Structural Context & Analytical Workflow

The identification of this compound is best understood within the context of the Bucherer-Bergs reaction pathway. The target compound is the open-ring hydrolysis product of the spirohydantoin.

Figure 1: Synthesis and hydrolysis pathway.[1] The critical quality attribute (CQA) is the ring-opening step from Hydantoin to Ureido Acid.

IR Spectral Assignment & Comparison

The most common error in identifying this compound is confusing it with the unhydrolyzed spirohydantoin. The table below outlines the definitive spectral differences.

Comparative Band Assignment Table

| Functional Group | Vibration Mode | Target: Ureido Acid (Open Chain) | Impurity: Spirohydantoin (Closed Ring) |

| O-H (Acid) | Stretch | 2500–3300 cm⁻¹ (Broad) Diagnostic for -COOH.[2] Overlaps C-H. | Absent Key differentiator.[1][3] |

| N-H (Urea/Imide) | Stretch | 3300–3500 cm⁻¹ Multiple bands (primary amide -NH₂).[1] | ~3140–3200 cm⁻¹ Single sharp band (cyclic imide N-H).[1] |

| C=O (Carbonyl) | Stretch | Two distinct regions: 1. Acid C=O: ~1700–1720 cm⁻¹ 2.[1][4] Urea (Amide I): ~1650–1690 cm⁻¹ | Doublet (Ring Strain): 1.[1] High Freq: ~1770 cm⁻¹ (w)2.[1] Low Freq: ~1710–1730 cm⁻¹ (s) |

| Amide II | N-H Bend | 1550–1640 cm⁻¹ Present (Acyclic Amide).[1] | Absent Cyclic imides lack this band.[1] |

| C-H (Cyclohexane) | Stretch | 2850–2950 cm⁻¹ Asym/Sym -CH₂- stretches.[2] | 2850–2950 cm⁻¹ Identical to target.[1] |

| Fingerprint | Skeletal | ~1200–1300 cm⁻¹ (C-O stretch)~940 cm⁻¹ (O-H bend) | ~1400 cm⁻¹ (C-N stretch)Distinct ring modes.[1] |

Technical Insight: The presence of the Amide II band (~1600 cm⁻¹) and the broad O-H stretch are the positive confirmation markers for the target Ureido Acid. If you see a sharp doublet at 1770/1730 cm⁻¹, the ring is still closed.

Experimental Protocol: Sample Preparation & Analysis

To ensure spectral fidelity, particularly for the broad carboxylic acid bands, the following protocol is recommended.

Method A: KBr Pellet (Preferred for Solids) [1]

-

Rationale: Provides the best resolution for the broad O-H stretch region, which can be attenuated in ATR due to poor contact or refractive index mismatch.

-

Protocol:

-

Dry Sample: Ensure the ureido acid sample is dried under vacuum at 40°C for 4 hours to remove surface water (which interferes with the O-H region).

-

Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

-

Grind: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

-

Press: Compress at 8–10 tons of pressure for 2 minutes to form a transparent disc.

-

Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

-

Method B: ATR (Attenuated Total Reflectance)

-

Rationale: Rapid screening for reaction monitoring (Hydantoin vs. Acid).

-

Protocol:

-

Place solid sample directly on the Diamond/ZnSe crystal.

-

Apply high pressure using the anvil clamp to ensure good contact.

-

Note: The carbonyl peaks (1700–1770 cm⁻¹) will be sharp and easily distinguishable, making this excellent for checking the disappearance of the hydantoin 1770 cm⁻¹ band.

-

Detailed Spectral Interpretation Logic

Use this logic flow to validate your spectrum:

Figure 2: Spectral Decision Tree for QC verification.[1]

References

-

NIST Chemistry WebBook . Cyclohexanecarboxylic acid IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link][1]

-

Ware, E. (1950).[6] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[6][7] (Foundational text on Bucherer-Bergs reaction products and hydrolysis).

-

UCLA Chemistry & Biochemistry . Table of Characteristic IR Absorptions. Available at: [Link][1]

-

Specac Application Notes . Interpreting Infrared Spectra of Cyclic Imides vs Amides. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Cyclohexane [webbook.nist.gov]

- 6. Bucherer-Bergs Reaction [drugfuture.com]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

A Senior Application Scientist's Guide to the Comprehensive Analysis of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities is paramount. Non-proteinogenic amino acids, such as 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, are crucial building blocks in the design of peptidomimetics and other therapeutic agents. Their purity and structural integrity directly impact downstream applications, from biological assays to clinical trials. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, moving from foundational elemental analysis to modern spectroscopic and chromatographic methods.

Elemental Analysis: The Foundational Purity Check

Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental assessment of a compound's purity.[1][2] It operates on the principle of combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.[2][3][4][5] This technique provides the mass percentages of C, H, and N, which can be compared against the theoretical values calculated from the compound's molecular formula.

For 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, the molecular formula is C8H14N2O3 . The theoretical elemental composition is as follows:

| Element | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 51.60% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.58% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.04% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 25.78% |

| Total | 186.211 | 100.00% |

Table 1: Theoretical elemental composition of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

In practice, experimental results are considered acceptable if they fall within ±0.4% of the theoretical values. This tolerance accounts for minor instrumental variations and sample handling. Deviations outside this range may indicate the presence of impurities, such as residual solvents or inorganic salts.

Experimental Protocol: CHN Combustion Analysis

-

Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as sulfanilic acid, to ensure accuracy.[6]

-

Sample Preparation: Accurately weigh 1-3 mg of the dried 1-(Carbamoylamino)cyclohexane-1-carboxylic acid into a tin capsule.

-

Analysis: Place the capsule into the autosampler of the elemental analyzer. The instrument will drop the sample into a high-temperature furnace (around 1000°C) for "flash combustion".[2][6]

-

Data Acquisition: The combustion products are separated by gas chromatography and quantified by a thermal conductivity detector (TCD). The instrument's software calculates the percentage of C, H, and N.[3][7]

Workflow for Elemental Analysis

A typical workflow for CHN elemental analysis.

While essential, elemental analysis only confirms the bulk elemental composition. It cannot distinguish between isomers or detect impurities with a similar elemental makeup. Therefore, a multi-technique approach is necessary for comprehensive characterization.

Chromatographic and Spectroscopic Techniques: A Deeper Look

To complement elemental analysis, a suite of more specific techniques should be employed to confirm identity, structure, and purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of modern organic analysis.[8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] For a compound like 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, a non-proteinogenic amino acid, reversed-phase HPLC is a suitable method for purity determination.[10][11][12]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent, such as a water/acetonitrile mixture.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

-

Analysis: Inject 10 µL of the sample solution. The purity is typically assessed by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry.[13][14] It is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[9][15][16] For 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (MW = 186.21 g/mol ), one would expect to see ions corresponding to [M+H]+ at m/z 187.2 or [M+Na]+ at m/z 209.2 in positive ion mode.

Workflow for HPLC and LC-MS Analysis

Integrated workflow for purity and identity analysis by HPLC/LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[8][17][18][19] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the unambiguous confirmation of the compound's connectivity and stereochemistry.[18][20]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (such as COSY and HSQC) on a 400 MHz or higher spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations in the spectra should be consistent with the proposed structure of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Comparative Analysis of Techniques

| Technique | Information Provided | Primary Use | Sample Amount | Throughput |

| Elemental Analysis (EA) | Bulk elemental composition (%C, H, N) | Purity confirmation against theoretical formula | 1-3 mg | High |

| HPLC-UV | Purity, presence of non-isomeric impurities | Quantitative purity assessment | < 1 mg | High |

| LC-MS | Molecular weight of parent and impurities | Identity confirmation, impurity identification | < 1 mg | High |

| NMR Spectroscopy | Unambiguous molecular structure, isomeric purity | Definitive structural elucidation | 5-10 mg | Low |

Table 2: Comparison of analytical techniques for the characterization of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Conclusion and Recommendations

A comprehensive quality assessment of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid relies on an integrated analytical approach. While elemental analysis provides a foundational check of bulk composition, it is insufficient on its own. It should be complemented by high-resolution techniques to ensure the material's integrity for research and development.

For routine quality control, a combination of Elemental Analysis and HPLC-UV provides a robust measure of purity. For initial characterization of a new batch or for troubleshooting, LC-MS is essential for identity confirmation. Finally, NMR spectroscopy stands as the definitive method for structural verification and should be performed to establish a reference standard for any new synthetic route. By employing this multi-technique strategy, researchers and drug developers can ensure the quality and consistency of this valuable synthetic building block.

References

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671–2688. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

VELP Scientifica. (2021). CHNS Determination in reference soil samples. Retrieved from [Link]

-

Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

-

IS MUNI. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

-

European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

- Unknown Source. (n.d.). Element analysis.

-

ResearchGate. (2012, July). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (2012, December 21). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

- Unknown Source. (n.d.). analysis of amino acids by high performance liquid chromatography.

-

PubChem. (n.d.). 1-(2-Aminopropanoylamino)cyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

- 1. azom.com [azom.com]

- 2. researchgate.net [researchgate.net]

- 3. measurlabs.com [measurlabs.com]

- 4. leco.com [leco.com]

- 5. Combustion analysis - Wikipedia [en.wikipedia.org]

- 6. velp.com [velp.com]

- 7. Elemental analysis: operation & applications - Elementar [elementar.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. uccore.org [uccore.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. agilent.com [agilent.com]

- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jchps.com [jchps.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Safety Operating Guide